Cas no 2091276-38-7 (methyl 2-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}acetate)
![methyl 2-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}acetate structure](https://www.kuujia.com/scimg/cas/2091276-38-7x500.png)
methyl 2-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}acetate Chemical and Physical Properties
Names and Identifiers
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- Pyrrolo[2,1-f][1,2,4]triazine-7-acetic acid, 4-amino-, methyl ester
- methyl 2-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}acetate
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- Inchi: 1S/C9H10N4O2/c1-15-8(14)4-6-2-3-7-9(10)11-5-12-13(6)7/h2-3,5H,4H2,1H3,(H2,10,11,12)
- InChI Key: CDXALUSTXIWPNY-UHFFFAOYSA-N
- SMILES: N12C(CC(OC)=O)=CC=C1C(N)=NC=N2
methyl 2-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18822-10G |
methyl 2-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}acetate |
2091276-38-7 | 95% | 10g |
¥ 22,407.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18822-250MG |
methyl 2-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}acetate |
2091276-38-7 | 95% | 250MG |
¥ 1,795.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18822-500MG |
methyl 2-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}acetate |
2091276-38-7 | 95% | 500MG |
¥ 2,989.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18822-100MG |
methyl 2-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}acetate |
2091276-38-7 | 95% | 100MG |
¥ 1,122.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18822-1G |
methyl 2-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}acetate |
2091276-38-7 | 95% | 1g |
¥ 4,481.00 | 2023-03-31 | |
Ambeed | A620731-1g |
Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate |
2091276-38-7 | 98% | 1g |
$691.0 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18822-5G |
methyl 2-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}acetate |
2091276-38-7 | 95% | 5g |
¥ 13,444.00 | 2023-03-31 |
methyl 2-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}acetate Related Literature
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
Additional information on methyl 2-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}acetate
Introduction to Methyl 2-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}acetate (CAS No. 2091276-38-7)
Methyl 2-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}acetate is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention for its potential applications in drug discovery and development. This compound, identified by its CAS number 2091276-38-7, belongs to a class of heterocyclic molecules that are known for their diverse biological activities. The presence of both pyrrole and triazine moieties in its structure imparts a rich chemical diversity, making it a promising candidate for further investigation.
The molecular structure of Methyl 2-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}acetate consists of a pyrrolo[2,1-f][1,2,4]triazine core substituted with an acetate group at the 2-position and an amino group at the 4-position. This arrangement not only contributes to its distinct chemical properties but also opens up numerous possibilities for functionalization and derivatization. The compound's ability to undergo various chemical transformations makes it an attractive scaffold for medicinal chemists seeking to design novel therapeutic agents.
In recent years, there has been a growing interest in exploring the pharmacological potential of heterocyclic compounds derived from pyrrole and triazine scaffolds. These structures have shown promise in various therapeutic areas, including oncology, inflammation, and infectious diseases. The amino group at the 4-position of Methyl 2-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}acetate provides a site for further functionalization, allowing for the attachment of pharmacophores that can enhance binding affinity and selectivity towards target enzymes or receptors.
One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in many cellular processes, and their dysregulation is often associated with various diseases, particularly cancer. By designing molecules that can selectively inhibit specific kinases, researchers aim to develop treatments that can effectively target these pathological conditions without causing significant side effects. The pyrrole-triazine core of Methyl 2-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}acetate has been identified as a promising scaffold for developing such kinase inhibitors.
Recent studies have demonstrated the efficacy of related compounds in inhibiting specific kinases involved in cancer progression. For instance, derivatives of pyrrole-triazine have shown potent activity against tyrosine kinases such as EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2). These findings have encouraged researchers to explore the full potential of Methyl 2-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}acetate and its derivatives as potential anticancer agents.
The synthesis of Methyl 2-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}acetate involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the formation of the pyrrole-triazine core through a series of condensation reactions. Subsequent functionalization at the 4-position with an amino group is achieved through nucleophilic substitution reactions. Finally, acetylation at the 2-position introduces the acetate moiety completes the molecular structure.
The synthetic route to Methyl 2-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}acetate has been optimized to minimize side reactions and maximize efficiency. Key intermediates in the synthesis include protected forms of the amino group and the acetate moiety to prevent unwanted reactions during purification. Advances in synthetic methodologies have enabled researchers to produce this compound in multi-kilogram quantities suitable for preclinical studies.
In conclusion,Methyl 2-{4-amino-pyrrolo-[pyrrolo[α,β]pyrazine]-carboxylic acid] (CAS No.2091276-38- -7) represents a significant advancement in pharmaceutical chemistry with its unique structural framework and potential applications in drug discovery. The compound's ability to undergo diverse chemical transformations makes it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new biological activities associated with pyrrole-triazine derivatives,Methyl 2-{pyrrolo-[α,β]pyrazine]-carboxylic acid} will undoubtedly play a crucial role in shaping future treatments for various diseases.
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